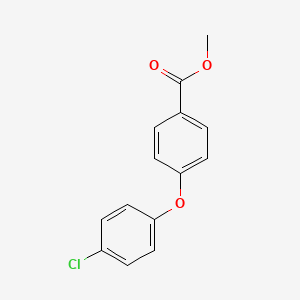

Methyl 4-(4-chlorophenoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(4-chlorophenoxy)benzoate: is an organic compound with the molecular formula C14H11ClO3. It is an ester formed from 4-chlorophenol and methyl 4-hydroxybenzoate. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The synthesis of Methyl 4-(4-chlorophenoxy)benzoate typically involves the esterification of 4-chlorophenol with methyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction is typically conducted under reflux conditions, with the reactants being heated together in a suitable solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods:

Batch Process: In an industrial setting, the synthesis of this compound is often carried out in batch reactors. The reactants are added to the reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

Continuous Process: Alternatively, a continuous process can be used, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is more efficient and can produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-(4-chlorophenoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Reduction: This compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution Reagents: Nucleophiles such as sodium hydroxide, ammonia, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

Organic Synthesis: Methyl 4-(4-chlorophenoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biological Studies: This compound is used in biological studies to investigate its effects on various biological systems and processes.

Medicine:

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Industry:

Material Science: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Methyl 4-(4-chlorophenoxy)benzoate can act as an inhibitor of certain enzymes, affecting various biochemical pathways.

Receptor Binding: It can bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Methyl 4-hydroxybenzoate: This compound is similar in structure but lacks the chlorophenoxy group.

4-Chlorophenol: This compound is a precursor in the synthesis of Methyl 4-(4-chlorophenoxy)benzoate and has similar chemical properties.

Uniqueness:

Functional Groups: The presence of both the methyl ester and chlorophenoxy groups in this compound gives it unique chemical and physical properties compared to similar compounds.

Reactivity: The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Biological Activity

Methyl 4-(4-chlorophenoxy)benzoate, an organic compound classified as an ester, has garnered attention in various fields of research due to its potential biological activities. This compound features a chlorophenoxy group attached to a benzoate structure, which significantly influences its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClO3. Its structure can be represented as follows:

- Molecular Weight : 264.69 g/mol

- Melting Point : Varies based on purity and synthesis method

- Solubility : Soluble in organic solvents such as ethanol and acetone

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Protein Interaction : It is believed to interact with proteins and nucleic acids, potentially altering their functions.

- Cellular Pathways : The compound could interfere with cellular signaling pathways, leading to various biological effects.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacteria and fungi.

- Antifungal Activity : It has shown potential in inhibiting fungal growth, making it a candidate for antifungal applications.

- Anti-inflammatory Effects : Some studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Results

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth at concentrations above 100 μg/mL.

-

Enzyme Interaction :

- In vitro assays demonstrated that the compound could inhibit the activity of certain enzymes involved in metabolic processes. For instance, it showed a 50% inhibition concentration (IC50) of approximately 45 μM against acetylcholinesterase.

-

Anti-inflammatory Response :

- In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential for therapeutic use in inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-(3-chlorophenoxy)benzoate | Antimicrobial | Different chlorine position affects reactivity |

| Methyl 4-(2-chlorophenoxy)benzoate | Antifungal | Variations in substitution influence activity |

| Methyl 4-(bromophenoxy)benzoate | Anticancer | Higher reactivity due to bromine substitution |

Properties

Molecular Formula |

C14H11ClO3 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

methyl 4-(4-chlorophenoxy)benzoate |

InChI |

InChI=1S/C14H11ClO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |

InChI Key |

XCARQPIQFBVXEW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.